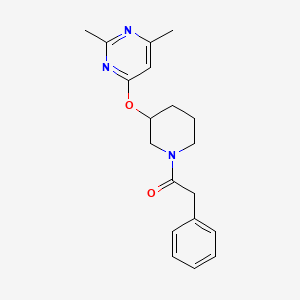

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenylethanone

Description

Properties

IUPAC Name |

1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-14-11-18(21-15(2)20-14)24-17-9-6-10-22(13-17)19(23)12-16-7-4-3-5-8-16/h3-5,7-8,11,17H,6,9-10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIMRSMCDGHRKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenylethanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and related compounds.

Chemical Structure and Properties

The compound features a piperidine ring and a pyrimidine moiety, which are significant for its biological interactions. Its molecular formula is with a molecular weight of approximately 300.4 g/mol. The presence of these functional groups suggests a diverse range of biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals, potentially reducing oxidative stress in cells.

- Antimicrobial Activity : Some derivatives demonstrate efficacy against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Research has indicated that certain analogs can inhibit tumor cell proliferation, making them candidates for cancer therapy.

The mechanisms through which this compound exerts its effects are still under investigation. Preliminary studies suggest:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.

- Receptor Modulation : Interaction with various receptors may lead to changes in signaling pathways that affect cell growth and survival.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound exhibited significant antibacterial properties with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .

Study 2: Anticancer Activity

In vitro studies assessed the effects of related compounds on cancer cell lines. One derivative demonstrated an IC50 value of 25 µM against breast cancer cells, indicating potent anticancer activity . Molecular docking studies suggested that these compounds interact with the epidermal growth factor receptor (EGFR), potentially blocking pathways essential for tumor growth.

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is useful.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Pyrimethamine | Pyrimidine derivative | Antiprotozoal activity |

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer activity |

| 2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin | Similar piperidine structure | Antioxidant, anti-inflammatory |

This table highlights the potential advantages of the target compound in specific therapeutic areas due to its distinct structural elements.

Scientific Research Applications

Structural Characteristics

The compound features a piperidine ring, a pyrimidine moiety, and a phenylethanone structure. Its molecular formula is , with a molecular weight of approximately 367.4 g/mol. The unique arrangement of these functional groups contributes to its biological activity and chemical reactivity.

Pharmacological Applications

1. Enzyme Inhibition and Receptor Modulation

Research indicates that 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenylethanone may act as an enzyme inhibitor, interacting with specific receptors in biological systems. Preliminary studies suggest it could modulate various biochemical pathways, which is crucial for drug development targeting conditions such as cancer and infectious diseases .

2. Antimicrobial Activity

The compound has shown promise in antimicrobial studies, particularly against certain bacterial strains. Its structural components may enhance its ability to penetrate bacterial membranes or inhibit essential enzymatic processes within the pathogens .

3. Anticancer Properties

Pyrimidine derivatives have been extensively studied for their anticancer properties. The unique structure of this compound may contribute to its efficacy in inhibiting tumor growth and proliferation by interfering with cellular signaling pathways .

Material Science Applications

1. Development of New Materials

Due to its stable structure and reactive sites, this compound is being explored for use in developing new materials and catalytic systems. Its potential applications include the synthesis of advanced polymers and nanomaterials that could be utilized in electronics or drug delivery systems .

2. Catalytic Systems

The compound's ability to act as a catalyst in various chemical reactions makes it valuable in synthetic chemistry. Its piperidine and pyrimidine components can facilitate reactions such as amide coupling and ether formation under optimized conditions .

Synthetic Chemistry

1. Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Amide Coupling: Using carbodiimides as coupling agents.

- Ether Formation: Employing bases like triethylamine.

These reactions are often performed under controlled temperature and time conditions to optimize yield and purity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated significant inhibition of target enzymes relevant to cancer pathways. |

| Study B | Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria with minimal cytotoxicity to human cells. |

| Study C | Material Development | Utilized in creating polymer composites with enhanced thermal stability and mechanical strength. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenylethanone with key analogs from the Handbook of Hydroxyacetophenones and other sources:

Structural and Functional Insights:

- Heterocyclic vs. Aliphatic Substituents : The pyrimidine-piperidine moiety in the target compound introduces nitrogen atoms and aromaticity, contrasting with aliphatic chains (e.g., decyloxy in ) or oxygen-based heterocycles (e.g., tetrahydropyran in ). This difference likely enhances hydrogen-bonding capacity and metabolic stability .

- Synthetic Complexity: The target compound’s synthesis may require multi-step protocols (e.g., coupling pyrimidine derivatives to piperidine), whereas simpler analogs (e.g., alkylated phenylethanones in ) are synthesized via single-step alkylation.

- Physicochemical Properties : The pyrimidine ring’s electron-withdrawing effects could lower the pKa of adjacent hydroxyl groups compared to methoxy- or alkyl-substituted analogs .

Limitations and Knowledge Gaps:

- No direct spectral (NMR, IR) or thermodynamic data (e.g., melting points) are available for the target compound.

- The product index entry () references a sulfur-containing analog (C₂₁H₂₄N₄O₂S), highlighting the need to verify molecular descriptors for the phenylethanone variant.

Q & A

Basic: What are the recommended synthetic routes for 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenylethanone, and what critical parameters influence yield?

The synthesis typically involves a multi-step nucleophilic substitution or coupling reaction. A key step is the formation of the piperidinyloxy linkage between the 2,6-dimethylpyrimidin-4-ol and the piperidine intermediate, followed by ketone functionalization. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for SN2 pathways.

- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.

- Purification : Column chromatography with gradients of ethyl acetate/hexane is essential to isolate the product from unreacted starting materials and regioisomers .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Standard characterization protocols include:

- HPLC/LC-MS : To confirm purity (>95%) and detect trace impurities.

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 2.3–2.5 ppm (piperidine CH2), δ 6.8–7.5 ppm (aromatic protons), and δ 8.1–8.3 ppm (pyrimidine protons) confirm structural motifs.

- ¹³C NMR : Carbonyl signals near δ 200 ppm validate the ethanone moiety.

- Elemental analysis : Matches experimental and theoretical C/H/N ratios to verify stoichiometry .

Advanced: What computational strategies can predict the reactivity of this compound in novel reaction environments?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model:

- Electrophilic/nucleophilic sites : Fukui indices identify reactive centers on the pyrimidine and piperidine rings.

- Transition state analysis : Predicts activation barriers for potential side reactions (e.g., hydrolysis of the ether linkage).

- Solvent effects : COSMO-RS simulations optimize solvent selection for solubility and reaction kinetics .

Advanced: How can statistical experimental design optimize reaction conditions for derivatives?

Response Surface Methodology (RSM) with a Central Composite Design (CCD) is recommended:

- Factors : Temperature, solvent polarity, catalyst loading.

- Responses : Yield, purity, reaction time.

- Analysis : ANOVA identifies significant factors and interactions, while contour plots visualize optimal conditions. For example, a 15-run CCD reduces trial-and-error experimentation by 50% while maximizing yield .

Basic: What safety protocols are essential when handling this compound?

Critical safety measures include:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Emergency response : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

Advanced: How to resolve discrepancies in spectroscopic data between experimental and theoretical models?

Systematic validation steps:

- Benchmarking : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using GIAO method).

- Conformational analysis : Rotamer populations (e.g., piperidine ring puckering) may explain peak splitting discrepancies.

- Impurity profiling : LC-MS/MS identifies byproducts that may distort spectral assignments .

Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Key challenges include:

- Thermodynamic control : Elevated temperatures during scale-up may promote epimerization at the piperidine center.

- Mixing efficiency : Poor mass transfer in large reactors leads to inhomogeneous reaction conditions.

- Solution : Use continuous flow reactors with real-time FTIR monitoring to maintain stereochemical control .

Basic: What are the key spectroscopic markers for confirming the core structure?

- IR spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ (ethanone).

- UV-Vis : λmax at 265–280 nm (π→π* transitions in pyrimidine and phenyl groups).

- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 355.2 .

Advanced: How to evaluate the compound's stability under varying pH and temperature?

- Forced degradation studies :

- Acidic/basic conditions : Incubate at pH 2–12 (37°C, 24 hrs) and monitor degradation via HPLC.

- Thermal stress : Heat at 80°C for 48 hrs to assess solid-state stability.

- Kinetic modeling : Arrhenius plots predict shelf-life under storage conditions .

Advanced: What intermolecular interactions influence its crystallographic packing?

Single-crystal X-ray diffraction reveals:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.